5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid
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Overview
Description
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis
Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary widely depending on their specific structure. For example, some pyrazole compounds have been found to have excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .Scientific Research Applications
Regioselective Synthesis and Novel Compounds
- A study focused on the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, demonstrating the use of amino-pyrazoles and benzofuran derivatives in solvent-free conditions, highlighting a novel protocol for synthesizing complex molecules with potential applications in medicinal chemistry and material science (Quiroga et al., 2007).
Synthetic Methodologies for Heterocyclic Compounds
- Research on cyclic oxalyl compounds with hydrazines or hydrazones has led to the synthesis and reactions of various pyrazole-3-carboxylic acid derivatives. These compounds are key intermediates for developing new pharmaceuticals and agrochemicals due to their structural diversity and biological activity potential (Şener et al., 2002).
Energetic Materials and Explosives
- The design and synthesis of a furazan-fused pyrazole N-oxide with high energy properties were achieved. This compound, and its derived salts, have been evaluated for potential applications as green primary or secondary explosives due to their excellent detonation performance and lower environmental impact (Tang, He, & Shreeve, 2017).
Antibacterial Activity of Nitrofurantoin Analogues
- A series of Nitrofurantoin® analogues incorporating furan and pyrazole scaffolds were synthesized and evaluated for their antibacterial properties. These compounds showed promising activity against both Gram-positive and Gram-negative bacteria, offering a path towards developing new antibiotics (Hassan et al., 2020).
Antimicrobial Activities of Organotin Compounds
- New di- and triorganotin(IV) carboxylates derived from a Schiff base demonstrated significant in vitro antimicrobial activities. These compounds present a new avenue for the development of antimicrobial agents with potential applications in medical and material sciences (Dias et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[(3-nitropyrazol-1-yl)methyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O5/c13-9(14)7-2-1-6(17-7)5-11-4-3-8(10-11)12(15)16/h1-4H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIMZQAJDJJZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1[N+](=O)[O-])CC2=CC=C(O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3-nitro-1H-pyrazol-1-yl)methyl]-2-furoic acid |
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